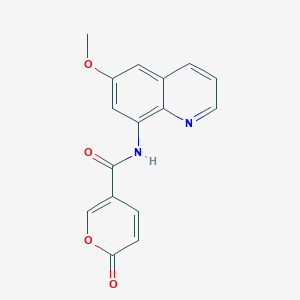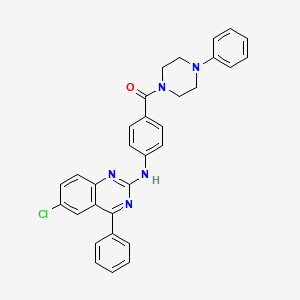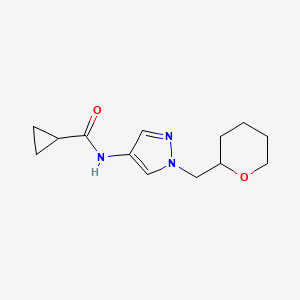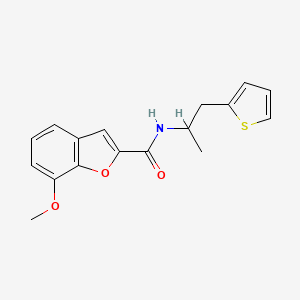
N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide is a complex organic compound that belongs to the quinoline and pyran families
作用機序
Target of Action
The compound “N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide” is structurally similar to Primaquine , a medication used to treat and prevent malaria and to treat Pneumocystis pneumonia . Therefore, it’s plausible that this compound may also target the Plasmodium vivax and Plasmodium ovale parasites, which are responsible for malaria .
Biochemical Pathways
The compound may affect the biochemical pathways involved in the life cycle of the malaria parasite. Specifically, it could disrupt the conversion of the parasite’s hypnozoites (dormant form) to schizonts (multiplicative form), thereby preventing the parasite from causing a relapse of the disease .
Pharmacokinetics
Primaquine has a bioavailability of 96% and is metabolized in the liver . The elimination half-life is approximately 6 hours .
準備方法
The synthesis of N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common synthetic route includes the following steps:
Quinoline Synthesis: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Methoxylation: : The quinoline core is then subjected to methoxylation to introduce the methoxy group at the 6-position. This can be achieved using methanol in the presence of a strong acid catalyst.
Coupling Reaction: : The quinoline derivative is then coupled with the pyran-2-one derivative to form the final product. This step often involves the use of coupling reagents such as carbodiimides or peptide coupling agents.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the synthesis process.
化学反応の分析
N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: : Reduction reactions can convert the compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: : Nucleophilic substitution reactions can occur at the quinoline or pyran rings. Reagents like halides or alkylating agents are used to introduce different substituents.
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinolines and pyrans.
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : Research has explored its use as a therapeutic agent, particularly in the treatment of malaria and other parasitic infections.
Industry: : It is used in the development of new materials and chemicals, contributing to advancements in material science and industrial chemistry.
類似化合物との比較
N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
8-Amino-6-methoxyquinoline: : Used in antimalarial treatments.
3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide: : Another quinoline derivative with potential biological activities.
These compounds share similarities in their quinoline and pyran structures but differ in their substituents and biological properties.
特性
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-21-12-7-10-3-2-6-17-15(10)13(8-12)18-16(20)11-4-5-14(19)22-9-11/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVHWFGJTICUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=COC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811198.png)
![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2811199.png)
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2811200.png)
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2811201.png)

![3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2811205.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2811206.png)
![Diethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2811210.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2811211.png)
![Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate](/img/structure/B2811213.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2811216.png)

![5-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2811219.png)

